

An In-depth Technical Guide to FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2

Cat. No.: B12378827

[Get Quote](#)

This technical guide provides a comprehensive overview of the fluorescently labeled peptide, **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2**, a crucial tool for researchers in oncology, cell biology, and drug discovery. The guide details its structure, sequence, and its application in studying the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-1 alpha (HIF-1 α) protein-protein interaction.

Peptide Structure and Sequence

FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 is a synthetic peptide derivative of a segment of the human HIF-1 α protein. It is chemically modified with a 5-Carboxyfluorescein (FAM) fluorescent dye at its N-terminus and an amide group at its C-terminus.

Sequence: (FAM)-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu-Arg-Ser-Phe-(NH2)

- **FAM (5-Carboxyfluorescein):** A widely used green fluorescent dye that allows for the detection and quantification of the peptide in various experimental settings.
- **Hyp (Hydroxyproline):** A post-translationally modified proline residue that is critical for the peptide's recognition and binding by the VHL protein.^[1]
- **-NH2 (Amide):** The C-terminal amidation increases the peptide's stability by making it more resistant to degradation by carboxypeptidases.

Quantitative Data

The primary application of this peptide is in biophysical assays to study the VHL/HIF-1 α interaction. The key quantitative parameter is its binding affinity for the VHL protein.

Parameter	Value	Description	Reference
Binding Affinity (Kd)	3 nM	Dissociation constant for the binding of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 to the VHL protein complex. A lower Kd value indicates a stronger binding affinity.	[1][2][3]
Excitation Wavelength (λ_{ex})	~485 nm	The wavelength of light required to excite the FAM fluorophore.	[1][2][3]
Emission Wavelength (λ_{em})	~520 nm	The wavelength of light emitted by the FAM fluorophore upon excitation.	[1][2][3]

A shorter version of this peptide, FAM-DEALA-Hyp-YIPD, has also been used in research and exhibits a lower binding affinity to VHL, with a Kd in the range of 180-560 nM.[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment where **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** is utilized: a Fluorescence Polarization (FP) based competition assay to screen for inhibitors of the VHL/HIF-1 α interaction. This protocol is based on methodologies described for similar fluorescently labeled HIF-1 α peptides.[1]

Principle of the Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled peptide like **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** tumbles rapidly, resulting in low polarization of its emitted light. When it binds to a much larger protein, such as the VHL complex, its tumbling slows down significantly, leading to an increase in the polarization of the emitted light. Small molecule inhibitors that disrupt this interaction will displace the fluorescent peptide from the VHL complex, causing it to tumble freely again and thus decrease the polarization signal.

Materials and Reagents

- **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** peptide probe
- Recombinant VHL-Elongin B-Elongin C (VCB) protein complex
- Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20)
- Test compounds (potential inhibitors) dissolved in DMSO
- Black, low-volume 384-well microplates
- A microplate reader capable of measuring fluorescence polarization

Experimental Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** in the assay buffer at a concentration of 10 μ M.
 - Prepare a stock solution of the VCB protein complex in the assay buffer at a concentration of 1 μ M.
 - Prepare serial dilutions of the test compounds in DMSO.
- Assay Setup:
 - In a 384-well microplate, add 10 μ L of the assay buffer to all wells.

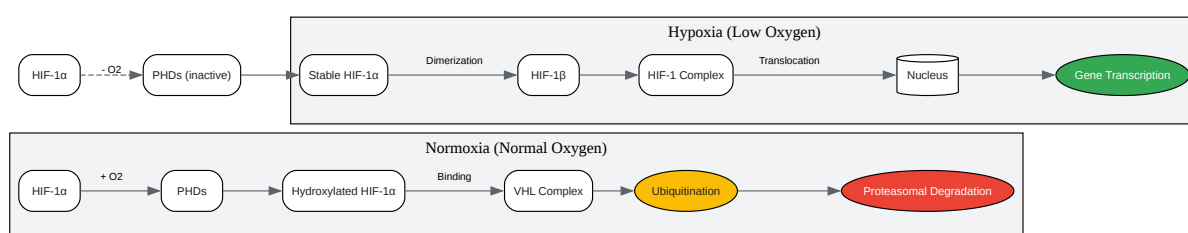
- Add 1 μL of the test compound dilutions to the appropriate wells. For control wells, add 1 μL of DMSO.
- Add 5 μL of the VCB protein complex solution to all wells except for the "no protein" control wells.
- Add 5 μL of the **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** probe solution to all wells.
- The final volume in each well should be 21 μL . The final concentrations of the probe and VCB complex should be optimized based on the specific instrument and batch of reagents, but a starting point could be 20 nM for the probe and 50 nM for the VCB complex.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[\[5\]](#)
- Data Analysis:
 - The data is typically analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.
 - The IC₅₀ value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal, can be determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

HIF-1 α /VHL Signaling Pathway

The **FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2** peptide is a tool to study a critical step in the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This hydroxylation allows the VHL E3 ubiquitin ligase complex to recognize and bind to HIF-1 α , leading to its

ubiquitination and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, HIF-1 α is not hydroxylated, and it is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1 α , which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

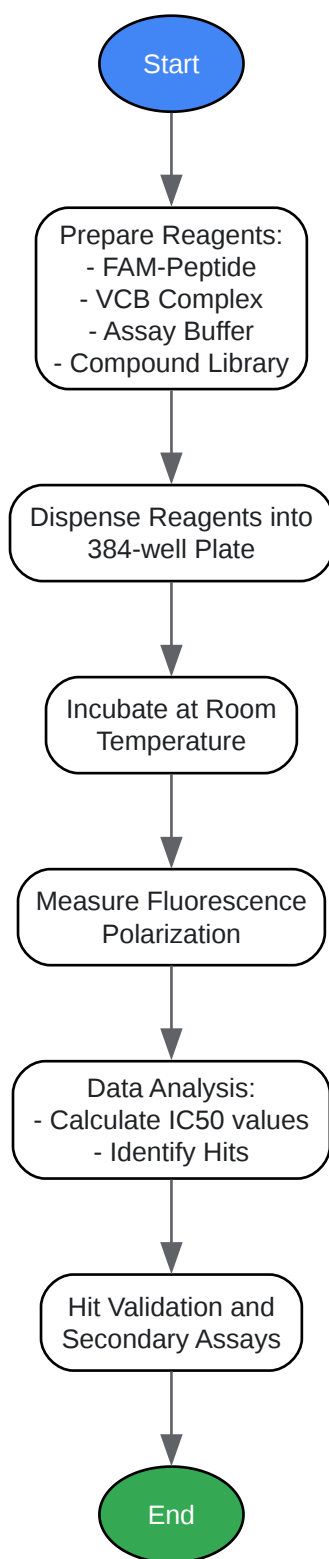


[Click to download full resolution via product page](#)

HIF-1 α /VHL Signaling Pathway Under Normoxia and Hypoxia.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates the workflow for a typical high-throughput screening campaign to identify inhibitors of the VHL/HIF-1 α interaction using the FAM-labeled peptide.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Imaging of Hypoxia-Inducible Factor 1 α and von Hippel-Lindau Interaction in Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 5. web.stanford.edu [web.stanford.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12378827#fam-deala-hyp-yipmdddfqlrsf-nh2-structure-and-sequence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com